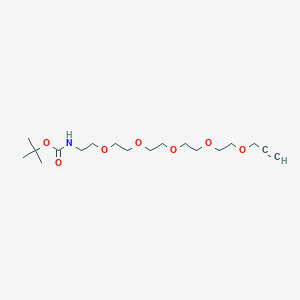
t-Boc-N-Amido-PEG5-propargyl
説明
T-Boc-N-Amido-PEG5-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
The propargyl group in t-Boc-N-Amido-PEG5-propargyl can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of t-Boc-N-Amido-PEG5-propargyl is C18H33NO7 . It has a molecular weight of 375.5 g/mol . The functional groups present in this compound are Boc-protected amine and propargyl .Chemical Reactions Analysis
The propargyl group in t-Boc-N-Amido-PEG5-propargyl can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
The molecular formula of t-Boc-N-Amido-PEG5-propargyl is C18H33NO7 . It has a molecular weight of 375.5 g/mol . The functional groups present in this compound are Boc-protected amine and propargyl . The compound is stored at -20°C .科学的研究の応用
Gene Delivery Systems : A study by Lin and Engbersen (2011) described the use of PEGylated bioreducible poly(amido amine)s, synthesized through a one-pot Michael-type addition polymerization involving components like mono-tert-butoxycarbonyl (Boc) PEG diamine. These copolymers, including variants with terminal amino groups at the PEG chain, showed potential as gene delivery vectors due to their ability to form stable nano-scaled PEGylated polyplexes with low cytotoxicity and appreciable transfection efficiencies (Lin & Engbersen, 2011).
Chiral Synthesis : Reginato et al. (1996) achieved the synthesis of chiral t-Boc protected propargylic amines starting from aminoaldehydes derived from natural amino acids. This study highlights the utility of t-Boc-N-Amido-PEG5-propargyl in the stereoselective synthesis of chiral γ-functionalized (E)-allylic amines, important for producing various γ-functionalized allylic systems (Reginato et al., 1996).
Targeted Gene Delivery : Yu et al. (2011) reported the conjugation of epidermal growth factor (EGF)-polyethylene glycol (PEG) chain onto a poly(amido amine) (PAMAM) dendron using click chemistry. This study is significant as it demonstrates the application of t-Boc-N-Amido-PEG5-propargyl in creating multifunctional carriers for targeted gene delivery (Yu et al., 2011).
Polymer Synthesis : Li Ke-liang (2007) synthesized a novel branched polyethylene glycol which includes two PEG chains and a glutamic acid with an active amido protected by t-butyloxycarbonyl (Boc), illustrating the versatility of t-Boc-N-Amido-PEG5-propargyl in creating complex polymeric structures (Li Ke-liang, 2007).
Protein PEGylation : Mero et al. (2009) explored the use of monodisperse Boc-PEG-NH2 for the derivatization of proteins, enabling the direct identification of PEGylation sites by mass spectrometry. This application is crucial for developing PEGylated protein drugs (Mero et al., 2009).
Nanoparticle Functionalization : Latham and Williams (2006) used a trifluoroethylester-PEG-thiol ligand (TFEE-PEG-SH) to create water-soluble, chemically functional metal and magnetic nanoparticles. This approach is indicative of the role of t-Boc-N-Amido-PEG5-propargyl in the versatile functionalization of nanoparticles for various applications (Latham & Williams, 2006).
将来の方向性
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO7/c1-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-19-17(20)26-18(2,3)4/h1H,6-16H2,2-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXRJNCGVMUJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-N-Amido-PEG5-propargyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



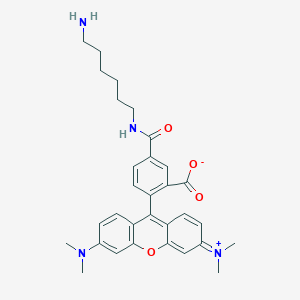


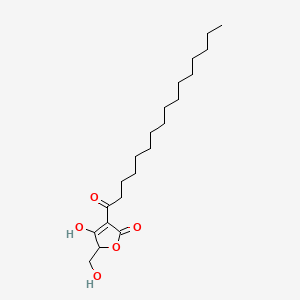
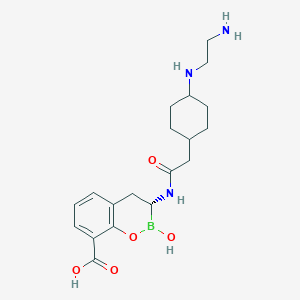
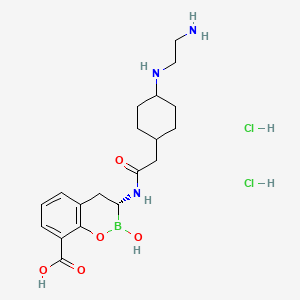
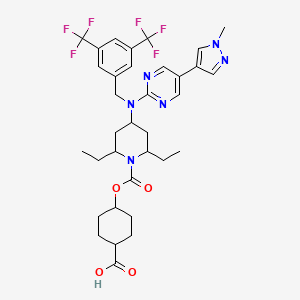
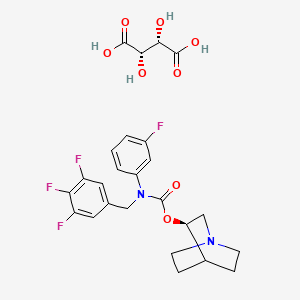
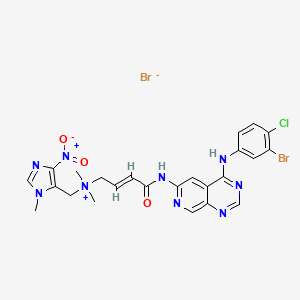
![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)

![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)